1-Methoxy-2-(methylsulfonyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-11-7-5-3-4-6-8(7)12(2,9)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTCKFVNJNBRQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374878 | |

| Record name | 1-methanesulfonyl-2-methoxy-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13736-79-3 | |

| Record name | 1-methanesulfonyl-2-methoxy-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-Methoxy-2-(methylsulfonyl)benzene" CAS number 13736-79-3

An In-depth Technical Guide to 1-Methoxy-2-(methylsulfonyl)benzene (CAS: 13736-79-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

1-Methoxy-2-(methylsulfonyl)benzene (CAS No. 13736-79-3) is a versatile substituted aromatic compound that serves as a pivotal intermediate in advanced organic synthesis.[1] Its unique electronic architecture, featuring both an electron-donating methoxy group and a potent electron-withdrawing methylsulfonyl group in an ortho relationship, imparts distinct reactivity that is highly valuable in the construction of complex molecular scaffolds. This guide provides a comprehensive technical overview of its physicochemical properties, modern synthetic methodologies, characteristic reactivity, and key applications, with a particular focus on its role in the development of heterocyclic compounds relevant to pharmaceutical and agrochemical research.[1] All protocols and mechanistic discussions are presented with an emphasis on the underlying chemical principles to empower researchers in their practical applications.

Compound Identification and Physicochemical Properties

1-Methoxy-2-(methylsulfonyl)benzene is a stable, solid organic compound under standard laboratory conditions.[2] Its identity is defined by the structural and physical constants summarized below.

Table 1: Core Compound Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 13736-79-3 |

| Molecular Formula | C₈H₁₀O₃S[1][3] |

| Molecular Weight | 186.23 g/mol [1][3] |

| IUPAC Name | 1-Methoxy-2-(methylsulfonyl)benzene |

| Common Synonyms | 2-Methoxyphenyl methyl sulfone[2] |

| SMILES | COC1=CC=CC=C1S(=O)(=O)C[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Off-white to light yellow solid | [2] |

| Storage | Sealed in dry, room temperature conditions |[2][3] |

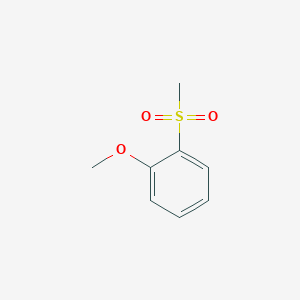

Caption: Chemical structure of 1-Methoxy-2-(methylsulfonyl)benzene.

Synthesis and Manufacturing Insights

The synthesis of 1-Methoxy-2-(methylsulfonyl)benzene can be efficiently achieved through modern organometallic or decarboxylative strategies. A notable and effective method involves the decarboxylative etherification of a readily available benzoic acid derivative. This approach avoids harsh conditions and offers a direct route to the target molecule.

Featured Synthesis: Decarboxylative Etherification

This protocol, adapted from contemporary literature, utilizes a copper-catalyzed reaction to transform potassium 2-(methylsulfonyl)benzoate into the desired product.[4] The choice of tetramethylorthosilicate (TMOS) as the methyl source is crucial; it serves as a stable, efficient, and less hazardous alternative to traditional alkylating agents like methyl iodide or dimethyl sulfate.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 1-Methoxy-2-(methylsulfonyl)benzene

Introduction

1-Methoxy-2-(methylsulfonyl)benzene (CAS No. 13736-79-3) is an organic compound of increasing interest within the realms of chemical synthesis and drug discovery. Its unique substitution pattern, featuring a methoxy group ortho to a methylsulfonyl group on a benzene ring, imparts a specific set of electronic and steric characteristics that make it a valuable building block for more complex molecules. The interplay between the electron-donating methoxy group and the electron-withdrawing methylsulfonyl group creates a distinct chemical environment that influences its reactivity, stability, and intermolecular interactions.

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Methoxy-2-(methylsulfonyl)benzene. Recognizing that this compound is not extensively characterized in publicly available literature, this document also serves as a practical manual for researchers, outlining detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. This approach is designed to empower scientists and drug development professionals to generate reliable data, ensuring the robust application of this compound in their research endeavors.

Chemical Identity and Structure

The foundational step in understanding the physicochemical nature of any compound is to establish its chemical identity and structure.

| Identifier | Value | Source |

| IUPAC Name | 1-Methoxy-2-(methylsulfonyl)benzene | N/A |

| CAS Number | 13736-79-3 | [1][2][3] |

| Chemical Formula | C₈H₁₀O₃S | [1] |

| Molecular Weight | 186.23 g/mol | [1] |

| SMILES | COC1=CC=CC=C1S(=O)(=O)C | [1] |

The molecular structure, depicted below, is fundamental to interpreting its chemical behavior and physical properties.

Caption: 2D structure of 1-Methoxy-2-(methylsulfonyl)benzene.

Physical and Chemical Properties

A summary of the currently available and yet-to-be-determined physicochemical properties of 1-Methoxy-2-(methylsulfonyl)benzene is presented below.

| Property | Value | Notes |

| Physical Appearance | Off-white to light yellow solid or colourless solid | [2][4] |

| Melting Point | Data not available | See Protocol 1 for determination |

| Boiling Point | Data not available | See Protocol 2 for determination |

| Solubility | Data not available | See Protocol 3 for determination |

| pKa | Data not available | See Protocol 4 for determination |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 1-Methoxy-2-(methylsulfonyl)benzene.

Protocol 1: Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically < 2 °C) is characteristic of a pure substance.

Methodology: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the 1-Methoxy-2-(methylsulfonyl)benzene sample is completely dry and finely powdered.

-

Introduce a small amount of the powdered sample into a capillary tube, tapping the sealed end gently on a hard surface to pack the solid to a height of 2-3 mm.

-

-

Apparatus Setup:

-

Place the capillary tube into the heating block of a melting point apparatus.

-

Set the heating rate to a rapid value initially to determine an approximate melting range.

-

-

Measurement:

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This is the melting range.

-

For a precise measurement, repeat the process with a fresh sample, heating rapidly to about 10-15 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C per minute.

-

Caption: Workflow for Melting Point Determination.

Protocol 2: Boiling Point Determination (if applicable)

Given that the compound is a solid at room temperature, its boiling point is expected to be significantly high and may be accompanied by decomposition. Therefore, vacuum distillation is the recommended approach.

Methodology: Vacuum Distillation

This method is suitable for determining the boiling point of high-boiling, thermally sensitive compounds.

-

Apparatus Setup:

-

Assemble a microscale distillation apparatus.

-

Place a small amount of the sample in the distillation flask with a boiling chip.

-

Connect the apparatus to a vacuum pump with a manometer to monitor the pressure.

-

-

Measurement:

-

Gradually apply vacuum to the desired pressure.

-

Heat the distillation flask gently.

-

Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb, along with the corresponding pressure.

-

The boiling point at atmospheric pressure can be estimated using a nomograph.

-

Protocol 3: Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, formulation, and biological assays.

Methodology: Equilibrium Shake-Flask Method

-

Sample Preparation:

-

Add an excess amount of 1-Methoxy-2-(methylsulfonyl)benzene to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

Centrifuge the vials to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical technique such as UV-Vis spectroscopy or HPLC.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

-

Caption: Workflow for Solubility Determination.

Protocol 4: pKa Determination

The pKa value provides insight into the ionization state of a molecule at different pH values, which is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Potentiometric Titration

-

Sample Preparation:

-

Dissolve a precisely weighed amount of 1-Methoxy-2-(methylsulfonyl)benzene in a suitable co-solvent/water mixture if its aqueous solubility is low.

-

-

Titration:

-

Titrate the solution with a standardized solution of a strong acid or base, depending on the expected nature of the compound.

-

Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the midpoint of the titration curve where the compound is half-ionized.

-

Spectroscopic Characterization

While experimental spectra for 1-Methoxy-2-(methylsulfonyl)benzene are not widely available, the following sections describe the expected spectral features based on its structure and provide protocols for obtaining this data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

A ¹H NMR spectrum for this compound has been reported in the supporting information of a publication by Li, J. et al.[4]. Based on its structure, the following proton signals are expected:

-

A singlet for the methoxy protons (-OCH₃).

-

A singlet for the methylsulfonyl protons (-SO₂CH₃).

-

A multiplet system in the aromatic region corresponding to the four protons on the benzene ring.

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Expected Signals:

-

Two signals for the methyl carbons of the methoxy and methylsulfonyl groups.

-

Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electronic effects of the substituents.

Protocol for ¹³C NMR Analysis:

The sample preparation is the same as for ¹H NMR. The acquisition parameters will be adjusted for the lower sensitivity of the ¹³C nucleus, typically requiring a larger number of scans.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Absorptions:

-

Strong absorptions corresponding to the S=O stretching of the sulfone group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).

-

C-O stretching vibrations for the methoxy group.

-

C-H stretching and bending vibrations for the aromatic and methyl groups.

-

Aromatic C=C stretching vibrations.

Protocol for IR Analysis (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation:

-

A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

-

Fragmentation patterns involving the loss of the methyl groups, the methoxy group, and the sulfonyl group.

Protocol for MS Analysis (Electron Ionization - EI):

-

Dissolve a small amount of the sample in a volatile organic solvent.

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum.

Synthesis

A reported synthesis of 1-Methoxy-2-(methylsulfonyl)benzene involves a decarboxylative etherification reaction.[4]

Reaction Scheme:

Potassium 2-(methylsulfonyl)benzoate is reacted with tetramethylorthosilicate in the presence of a catalyst system to yield 1-Methoxy-2-(methylsulfonyl)benzene. The product is then isolated and purified by column chromatography.[4]

Stability and Storage

Based on supplier information, 1-Methoxy-2-(methylsulfonyl)benzene is a stable solid under standard laboratory conditions.

-

Storage: The compound should be stored at room temperature in a dry, well-sealed container to prevent moisture absorption and potential degradation.[1][2]

Further studies, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), would provide more detailed information on its thermal stability and decomposition profile.

Safety and Handling

Based on available safety data, 1-Methoxy-2-(methylsulfonyl)benzene should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Conclusion

This technical guide has consolidated the available information on the physicochemical properties of 1-Methoxy-2-(methylsulfonyl)benzene and provided a clear roadmap for the experimental determination of its key characteristics. By following the detailed protocols outlined herein, researchers can generate the necessary data to confidently and effectively utilize this compound in their synthetic and drug discovery programs. The continued investigation and characterization of such unique chemical entities are paramount to advancing the frontiers of chemical and pharmaceutical sciences.

References

- Going Fast 1-methoxy-2-(methylsulfonyl)benzene - Don't Miss Out [3RgPhCfx]. (2026, January 4).

- 1-Methoxy-2-(Methylsulfonyl)benzene | 13736-79-3. BuyersGuideChem.

- Benzene, 1-methoxy-2-methyl-. NMPPDB.

- FooDB. (2010, April 8). Showing Compound 1-Methoxy-2-methylbenzene (FDB008787).

- 1-Methoxy-2-(Methylsulfonyl)benzene | 13736-79-3. ChemicalBook.

- 1-Methoxy-2-(methylsulfonyl)benzene | 13736-79-3. BuyersGuideChem.

- PubChem. Benzene, 1-methoxy-4-(methylsulfonyl)- | C8H10O3S | CID 137966.

- Li, J., et al. (2018). Decarboxylative Etherification of Aromatic Carboxylic Acids. Organic Letters, 20(15), 4561–4565.

- Thermoanalytical investigation of some sulfone-containing drugs. (2012). Journal of Analytical Methods in Chemistry.

- Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. (1969). Analytical Chemistry.

- Thermochemistry of Sulfones Relevant to Oxidative Desulfuriz

- Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling. (2022). Accounts of Chemical Research.

- Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. (2018). The Royal Society of Chemistry.

- PubChem. 1-Methoxy-2-(phenylethynyl)benzene | C15H12O | CID 10910751.

- Decarboxylative etherification of arom

- Cobalt-Catalyzed Decarboxylative Acetoxylation of Amino Acids and Arylacetic Acids. (2015). Organic Letters.

- Room-Temperature Decarboxylative Amination of (Hetero)

- NIST. Benzene, 1-methoxy-2-methyl-.

- Supporting Information for - The Royal Society of Chemistry.

- Thermogravimetric analysis (TGA) graphs of pure polyether sulfone (PES)... | Download Scientific Diagram.

- (PDF) Thermoanalytical Investigation of Some Sulfone-Containing Drugs.

- Differential Scanning Calorimetry (DSC)

- Differential Scanning Calorimetry. Chemistry LibreTexts.

- Decarboxylative Etherification of Aromatic Carboxylic Acids Supporting Inform

- Chemical Properties of Benzene, (1-methoxy-1-methylethyl)- (CAS 935-67-1). Cheméo.

Sources

1-Methoxy-2-(methylsulfonyl)benzene structural elucidation

An In-depth Technical Guide to the Structural Elucidation of 1-Methoxy-2-(methylsulfonyl)benzene

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous determination of a molecule's chemical structure is a foundational prerequisite for advancing any new chemical entity (NCE).[1] The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety profile. This guide provides an in-depth, practical framework for the structural elucidation of 1-methoxy-2-(methylsulfonyl)benzene, a representative substituted aromatic sulfone. While this molecule serves as our specific subject, the principles and integrated workflow detailed herein are broadly applicable to a wide range of small organic molecules encountered in medicinal chemistry and materials science. Our approach eschews a rigid, one-size-fits-all template, instead championing a logical, evidence-based narrative that synthesizes data from multiple orthogonal analytical techniques. This methodology ensures a self-validating system where each piece of evidence corroborates the others, leading to an irrefutable structural assignment.

Compound Profile: 1-Methoxy-2-(methylsulfonyl)benzene

Before embarking on any analytical campaign, a review of the target compound's known properties is essential. This initial profile provides a baseline for experimental design and data interpretation.

| Property | Value | Source |

| CAS Number | 13736-79-3 | ChemicalBook[2] |

| Molecular Formula | C₈H₁₀O₃S | PubChem[3] |

| Molecular Weight | 186.23 g/mol | PubChem[3] |

| Appearance | Off-white to light yellow solid | ChemicalBook[2] |

| Storage | Store at room temperature | ChemicalBook[2] |

The Integrated Analytical Strategy: A Multi-Pillar Approach

The core principle of modern structural elucidation is the convergence of evidence from multiple, independent analytical techniques.[4] No single method provides a complete picture, but together, they build an unassailable case for a specific chemical structure. Our strategy integrates Mass Spectrometry (MS) for molecular formula determination, Infrared (IR) Spectroscopy for functional group identification, Nuclear Magnetic Resonance (NMR) Spectroscopy for mapping the carbon-hydrogen framework, and X-ray Crystallography for definitive 3D structural confirmation.

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, corresponding to the 8 unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |

| ~155 | C-1 (C-OCH₃) | Attached to electronegative oxygen, deshielded. |

| ~138 | C-2 (C-SO₂CH₃) | Attached to the sulfonyl group, deshielded. |

| ~134 | C-4 | Aromatic CH. |

| ~128 | C-6 | Aromatic CH. |

| ~122 | C-5 | Aromatic CH. |

| ~112 | C-3 | Aromatic CH, shielded by the ortho -OCH₃ group. |

| ~56 | -OCH₃ | Characteristic shift for a methoxy carbon. |

| ~43 | -SO₂CH₃ | Aliphatic carbon attached to the sulfonyl group. |

X-ray Crystallography: The Definitive Confirmation

While the combination of MS, IR, and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof. It reveals the exact 3D arrangement of atoms in the solid state, confirming connectivity, bond lengths, and bond angles.

Experimental Protocol

-

Crystal Growth: High-quality single crystals are required. This is often the most challenging step and may involve screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.

Data Interpretation

The output of a successful X-ray crystallographic experiment is a complete 3D model of the molecule. For 1-methoxy-2-(methylsulfonyl)benzene, this would definitively confirm the ortho substitution pattern. Furthermore, it would reveal the conformation of the substituent groups relative to the benzene ring. Studies on similar molecules, such as 1,2-dimethoxybenzene, have shown that such substituents are often slightly twisted out of the plane of the aromatic ring to minimize steric hindrance. [5]

Conclusion: A Synthesis of Evidence

The structural elucidation of 1-methoxy-2-(methylsulfonyl)benzene is achieved not by a single experiment, but by the logical synthesis of complementary data. High-resolution mass spectrometry establishes the elemental formula of C₈H₁₀O₃S. Infrared spectroscopy confirms the presence of the critical sulfonyl, methoxy, and aromatic functional groups, with the out-of-plane bending vibration suggesting an ortho-substitution pattern. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive map of the atomic connectivity, revealing the precise placement and environment of each atom. Each piece of data cross-validates the others, culminating in a confident and irrefutable structural assignment, which can be ultimately confirmed in the solid state by X-ray crystallography. This integrated, evidence-based approach represents the gold standard in chemical analysis, ensuring the scientific integrity required for modern research and development.

References

-

The Journal of Organic Chemistry. The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. ACS Publications. [Link]

-

PubChem. Benzene, 1-methoxy-4-(methylsulfonyl)-. National Center for Biotechnology Information. [Link]

-

NIST. Benzene, 1-methoxy-2-methyl-. NIST Chemistry WebBook. [Link]

-

PubChem. 1-Methoxy-2-(phenylethynyl)benzene. National Center for Biotechnology Information. [Link]

-

Kim, J., Lee, S. & Kim, C. Structure elucidation of small organic molecules by contemporary computational chemistry methods. Arch. Pharm. Res. 43, 1075–1089 (2020). [Link]

-

R. Mecke and F. Langenbucher. Detection of the Methoxyl Group by Infrared Spectroscopy. Semantic Scholar. [Link]

-

Bowie, J. H., et al. Mass Spectra of Diaryl Sulfones. Analytical Chemistry 1967 39 (14), 1906-1910. [Link]

- Google Patents. Synthesis of methylsulphonyl benzene compounds.

-

Srilatha, K. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]

-

Smits, G., et al. Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry. 51. 156-160. 10.1139/v73-023. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of methoxyethane. [Link]

-

Kind, T., Fiehn, O. Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical and Biomedical Sciences 2, 1–23 (2010). [Link]

-

Facchini, M., et al. Solid-state structure of 1,2-dimethoxybenzene (veratrole) and related methoxybenzenes. X-Ray crystallography and 13C nuclear magnetic resonance tensor analysis. J. Chem. Soc., Perkin Trans. 2, 1997, 1383-1388. [Link]

Sources

- 1. Structure elucidation of small organic molecules by contemporary computational chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Methoxy-2-(Methylsulfonyl)benzene | 13736-79-3 [chemicalbook.com]

- 3. Benzene, 1-methoxy-4-(methylsulfonyl)- | C8H10O3S | CID 137966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jchps.com [jchps.com]

- 5. Solid-state structure of 1,2-dimethoxybenzene (veratrole) and related methoxybenzenes. X-Ray crystallography and 13C nuclear magnetic resonance tensor analysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Unveiling the Enigmatic Mechanism of Action of 1-Methoxy-2-(methylsulfonyl)benzene: A Technical Guide for Researchers

Abstract

1-Methoxy-2-(methylsulfonyl)benzene is a small organic molecule with a largely uncharacterized biological activity profile. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its potential mechanisms of action, grounded in the established pharmacology of its core chemical moieties: the methoxybenzene (anisole) and methylsulfonylbenzene groups. Due to the absence of direct experimental evidence for this specific compound, this document presents a series of well-reasoned, hypothesis-driven pathways for investigation. It is designed to be a foundational resource, offering not just theoretical frameworks but also detailed, field-proven experimental protocols to empower researchers to rigorously test these hypotheses. Our exploration will focus on three primary putative mechanisms: inhibition of carbonic anhydrases, modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling cascade, and broader enzyme inhibitory potential.

Introduction: The Structural Intrigue of 1-Methoxy-2-(methylsulfonyl)benzene

1-Methoxy-2-(methylsulfonyl)benzene is an aromatic compound characterized by the presence of a methoxy group (-OCH₃) and a methylsulfonyl group (-SO₂CH₃) on a benzene ring in an ortho configuration. The electron-donating nature of the methoxy group and the strong electron-withdrawing properties of the methylsulfonyl group create a unique electronic and steric arrangement that suggests a high potential for interaction with biological macromolecules. While direct studies on this specific molecule are not publicly available, the extensive bioactivity of related methoxybenzene and aromatic sulfone compounds provides a solid foundation for postulating its mechanistic pathways.[1]

Table 1: Physicochemical Properties of 1-Methoxy-2-(methylsulfonyl)benzene

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₃S | - |

| Molecular Weight | 186.23 g/mol | - |

| IUPAC Name | 1-Methoxy-2-(methylsulfonyl)benzene | - |

| CAS Number | 13736-79-3 | - |

A Hypothesis-Driven Approach to Unraveling the Mechanism of Action

Given the nascent stage of research into 1-Methoxy-2-(methylsulfonyl)benzene, a hypothesis-driven approach is the most scientifically rigorous path forward. This guide will dissect three plausible mechanisms of action, providing the scientific rationale and the experimental means to investigate each.

Putative Mechanism I: Inhibition of Carbonic Anhydrases

The sulfonamide group (-SO₂NH₂) is a well-established pharmacophore known to inhibit carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes.[2] Although 1-Methoxy-2-(methylsulfonyl)benzene contains a sulfone (-SO₂) rather than a sulfonamide group, the structural similarity warrants investigation into its potential as a CA inhibitor. Aromatic sulfonamides are known to have a wide range of biological activities, including antibacterial and anticancer effects, often linked to their CA inhibitory action.[2][3]

Causality Behind the Hypothesis:

The primary mechanism of action for sulfonamide-based CA inhibitors involves the coordination of the sulfonamide moiety to the zinc ion within the enzyme's active site. While the methylsulfonyl group in our compound of interest is not a classical zinc-binding group, its high polarity and the potential for its oxygen atoms to act as hydrogen bond acceptors could enable it to interact with active site residues, potentially leading to enzyme inhibition.

Experimental Validation:

A direct, in vitro enzymatic assay is the gold standard for determining if a compound inhibits carbonic anhydrase activity.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Electrometric Method)

This protocol is adapted from the Wilbur-Anderson method, which measures the time taken for a CO₂-saturated solution to lower the pH of a buffer.

Materials:

-

0.02 M Tris-HCl buffer, pH 8.0

-

CO₂-saturated water (prepared by bubbling CO₂ gas through chilled, deionized water)

-

Carbonic Anhydrase enzyme solution

-

1-Methoxy-2-(methylsulfonyl)benzene stock solution (dissolved in a suitable solvent like DMSO)

-

pH meter and a small reaction vessel maintained at 0-4°C

Procedure:

-

To the reaction vessel, add 6.0 mL of chilled 0.02 M Tris-HCl buffer.

-

Add a specific volume of the 1-Methoxy-2-(methylsulfonyl)benzene stock solution to achieve the desired final concentration. An equivalent volume of the solvent should be added to the control reaction.

-

Add 0.1 mL of the freshly diluted carbonic anhydrase enzyme solution.

-

Initiate the reaction by rapidly adding 4.0 mL of CO₂-saturated water.

-

Immediately start a timer and record the time required for the pH to drop from 8.3 to 6.3.

-

A control reaction without the inhibitor should be run to establish the baseline enzyme activity.

Data Analysis: The percentage of inhibition can be calculated using the following formula: % Inhibition = [(T₀ - T) / T₀] x 100 Where T₀ is the time for the pH drop in the control reaction and T is the time in the presence of the inhibitor.

dot

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Putative Mechanism II: Modulation of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional responses, playing a key role in immunity, inflammation, and cell proliferation. Small molecule inhibitors of the JAK/STAT pathway have emerged as important therapeutics for various autoimmune and inflammatory diseases. The structural features of 1-Methoxy-2-(methylsulfonyl)benzene, particularly the aromatic sulfone moiety, bear resemblance to scaffolds found in some kinase inhibitors.

Causality Behind the Hypothesis:

The ATP-binding pocket of kinases, including the JAK family, often accommodates planar aromatic structures. The methoxy and methylsulfonyl groups of 1-Methoxy-2-(methylsulfonyl)benzene can form hydrogen bonds and other non-covalent interactions with key residues in the kinase domain, potentially disrupting ATP binding and subsequent phosphorylation events. Inhibition of JAKs would prevent the phosphorylation and activation of STAT proteins, thereby blocking their translocation to the nucleus and the transcription of target genes.

Experimental Validation:

The most direct way to assess the impact of a compound on the JAK/STAT pathway is to measure the phosphorylation status of STAT proteins in response to cytokine stimulation.

Protocol 2: Western Blot Analysis of STAT Phosphorylation

This protocol outlines the steps to detect the phosphorylation of a specific STAT protein (e.g., STAT3) in a cell line that expresses the relevant cytokine receptor.

Materials:

-

A suitable cell line (e.g., HeLa or A549)

-

The appropriate cytokine to stimulate the pathway (e.g., Interleukin-6 for STAT3)

-

1-Methoxy-2-(methylsulfonyl)benzene

-

Cell lysis buffer containing protease and phosphatase inhibitors

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies: anti-phospho-STAT3 and anti-total-STAT3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture the cells to an appropriate confluency.

-

Pre-treat the cells with varying concentrations of 1-Methoxy-2-(methylsulfonyl)benzene for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with the cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with the anti-phospho-STAT3 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-STAT3 antibody as a loading control.

Data Analysis: Quantify the band intensities for phospho-STAT3 and total-STAT3. A decrease in the ratio of phospho-STAT3 to total-STAT3 in the presence of the compound would indicate inhibition of the JAK/STAT pathway.

dot

Caption: Hypothesized inhibition of the JAK/STAT signaling pathway.

Putative Mechanism III: Broader Enzyme Inhibition Potential

The structural motifs present in 1-Methoxy-2-(methylsulfonyl)benzene are found in a variety of enzyme inhibitors. Therefore, it is plausible that this compound could exhibit inhibitory activity against other enzyme classes. For example, some methoxybenzene derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission.

Causality Behind the Hypothesis:

The active sites of many enzymes contain hydrophobic pockets and residues capable of hydrogen bonding. The aromatic ring of 1-Methoxy-2-(methylsulfonyl)benzene can engage in hydrophobic interactions, while the methoxy and methylsulfonyl groups can form hydrogen bonds with the enzyme's active site, leading to competitive or non-competitive inhibition.

Experimental Validation:

A high-throughput screening approach against a panel of enzymes would be ideal. Alternatively, specific enzyme assays can be conducted based on rational selection. The following protocol describes an assay for acetylcholinesterase inhibition.

Protocol 3: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE through the hydrolysis of acetylthiocholine.

Materials:

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

1-Methoxy-2-(methylsulfonyl)benzene stock solution

-

96-well microplate and a microplate reader

Procedure:

-

In the wells of a microplate, add the phosphate buffer.

-

Add the test compound (1-Methoxy-2-(methylsulfonyl)benzene) at various concentrations.

-

Add the AChE enzyme solution to all wells except the blank.

-

Add the DTNB solution to all wells.

-

Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI substrate solution.

-

Measure the absorbance at 412 nm at regular intervals for a set period.

Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can then be determined.

dot

Caption: Workflow for Acetylcholinesterase Inhibition Assay.

Concluding Remarks and Future Directions

The mechanism of action of 1-Methoxy-2-(methylsulfonyl)benzene remains an open and intriguing scientific question. This technical guide has provided a robust, hypothesis-driven framework for its investigation, grounded in the known biological activities of its constituent chemical moieties. The detailed experimental protocols included herein are designed to be self-validating and to provide a clear path for researchers to elucidate the true biological function of this compound. It is our hope that this guide will serve as a catalyst for future research, ultimately revealing the therapeutic potential of this and related molecules.

References

- Ahmad, I., et al. (2015). Sulfones: An important class of organic compounds with diverse biological activities. International Journal of Pharmacy and Pharmaceutical Sciences, 7(3), 1-12.

- BenchChem. (2025).

- BenchChem. (2025). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".

- Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168-181.

- Schwartz, D. M., et al. (2017). Type I/II cytokines, JAKs, and new strategies for treating autoimmune diseases.

- Awad, S. H., et al. (2019). Synthesis, Characterization and Study Biological Activity of New Para-methoxy Benzene Sulfonamide Derivatives and some Amino Acid. IOP Conference Series: Materials Science and Engineering, 571, 012093.

- Wilbur, K. M., & Anderson, N. G. (1948). Electrometric and colorimetric determination of carbonic anhydrase. Journal of Biological Chemistry, 176(1), 147-154.

- Bio-Techne. (n.d.).

- O'Shea, J. J., et al. (2015). A new generation of JAK-inhibitors in inflammatory and autoimmune diseases.

Sources

An In-Depth Technical Guide to the Predicted Biological Activity and Evaluation of 1-Methoxy-2-(methylsulfonyl)benzene

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activities of the novel compound, 1-Methoxy-2-(methylsulfonyl)benzene. While direct empirical data for this specific molecule is not extensively available in current literature, this paper synthesizes information from structurally related analogs and foundational principles of medicinal chemistry to forecast its potential pharmacological profile. We delve into the anticipated influence of the ortho-substituted methoxy and methylsulfonyl groups on the molecule's bioactivity, proposing likely mechanisms of action. Furthermore, this guide outlines a detailed, field-proven framework for the systematic in vitro and in vivo evaluation of 1-Methoxy-2-(methylsulfonyl)benzene, offering robust experimental protocols to validate its predicted cytotoxic, anti-inflammatory, and antimicrobial properties. This document is intended to serve as a foundational resource for researchers embarking on the investigation of this and similar chemical entities.

Introduction: Unveiling the Potential of a Novel Scaffold

The relentless pursuit of novel therapeutic agents necessitates the exploration of unique chemical scaffolds. 1-Methoxy-2-(methylsulfonyl)benzene presents an intriguing, yet underexplored, structure for drug discovery. The strategic placement of a methoxy group and a methylsulfonyl group on a benzene ring, particularly in the ortho configuration, suggests a high potential for specific biological interactions. The methoxy group is a common feature in many natural product-derived drugs and is known to enhance ligand-target binding, improve physicochemical properties, and favorably modulate metabolic pathways.[1][2] Conversely, the methylsulfonyl group can increase solubility and metabolic stability.[3] The interplay of these two functional groups in close proximity is predicted to create a unique electronic and steric environment, potentially leading to novel biological activities. This guide will, therefore, focus on predicting and systematically evaluating the therapeutic potential of this compound.

Predicted Biological Activities and Mechanistic Insights

Based on the structure-activity relationships of analogous compounds, we can hypothesize several key biological activities for 1-Methoxy-2-(methylsulfonyl)benzene.

Predicted Anti-Inflammatory Activity

The presence of the methoxy group on the benzene ring is a common motif in known anti-inflammatory agents. For instance, the introduction of a methoxy group to benzoin has been shown to enhance its anti-inflammatory properties.[4] This is often attributed to the electron-donating nature of the methoxy group, which can influence the molecule's interaction with inflammatory targets.

Causality of Experimental Choices: To investigate the anti-inflammatory potential of 1-Methoxy-2-(methylsulfonyl)benzene, a logical first step is to assess its ability to inhibit key inflammatory mediators. An initial in vitro screen for cyclooxygenase (COX) enzyme inhibition would be a targeted approach, given the prevalence of COX inhibition as a mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).

Predicted Cytotoxic and Potential Anticancer Activity

Aromatic sulfones are a class of compounds that have demonstrated a range of biological activities, including anticancer properties. The methylsulfonyl group in our target compound could play a crucial role in its potential cytotoxicity.

Causality of Experimental Choices: A primary screening of cytotoxicity against a panel of cancer cell lines is a standard and effective method to identify preliminary anticancer activity. The choice of cell lines should represent different cancer types to assess the compound's spectrum of activity. Subsequent mechanistic studies would be guided by the initial cytotoxicity profile.

Predicted Antimicrobial Activity

Benzenesulfonamide and its derivatives have a long history as antimicrobial agents. The sulfonyl group is a key pharmacophore in sulfonamide antibiotics, which act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[5] While 1-Methoxy-2-(methylsulfonyl)benzene is not a sulfonamide, the presence of the sulfonyl group warrants an investigation into its antimicrobial properties.

Causality of Experimental Choices: The initial assessment of antimicrobial activity should involve screening against a broad spectrum of both Gram-positive and Gram-negative bacteria. The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental and quantitative measure of a compound's antibacterial efficacy.[6]

A Framework for Experimental Evaluation

To empirically validate the predicted biological activities, a structured, multi-tiered experimental approach is essential. The following protocols are designed to be self-validating, with each stage of investigation building upon the results of the previous one.

Tier 1: In Vitro Screening for Biological Activity

The initial phase focuses on high-throughput in vitro assays to rapidly assess the compound's potential across the predicted activities.

Protocol: MTT Assay for Cell Viability

-

Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 1-Methoxy-2-(methylsulfonyl)benzene (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Add the diluted compound to the cells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity Profile

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast | To be determined |

| A549 | Lung | To be determined |

| HCT116 | Colon | To be determined |

Protocol: COX-1 and COX-2 Inhibition Assay

-

Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.

-

Compound Incubation: Pre-incubate the enzymes with various concentrations of 1-Methoxy-2-(methylsulfonyl)benzene for a specified time.

-

Substrate Addition: Add arachidonic acid as the substrate to initiate the enzymatic reaction.

-

Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition of COX-1 and COX-2 activity and determine the IC50 values.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Bacterial Strains: Use a panel of bacteria including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

-

Compound Dilution: Prepare a two-fold serial dilution of 1-Methoxy-2-(methylsulfonyl)benzene in a 96-well plate containing broth medium.

-

Bacterial Inoculation: Add a standardized bacterial suspension to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Tier 2: Mechanistic In Vitro Studies

Should the initial screening reveal promising activity, the next stage involves elucidating the underlying mechanisms of action.

Workflow for Mechanistic Investigation

Caption: Workflow for investigating the mechanism of cytotoxic activity.

Tier 3: In Vivo Validation

Promising in vitro results should be followed by validation in animal models to assess efficacy and safety.

Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Model: Use male Wistar rats.

-

Compound Administration: Administer 1-Methoxy-2-(methylsulfonyl)benzene orally at different doses. A positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: Inject a 1% carrageenan solution into the sub-plantar region of the right hind paw one hour after compound administration.

-

Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.[4]

Logical Relationship for In Vivo Anti-inflammatory Study

Caption: Logical flow of the in vivo anti-inflammatory experiment.

Conclusion and Future Directions

1-Methoxy-2-(methylsulfonyl)benzene represents a chemical entity with significant, albeit predicted, therapeutic potential. The presence of the methoxy and methylsulfonyl groups in an ortho configuration suggests a unique pharmacological profile that warrants thorough investigation. The structured experimental framework outlined in this guide provides a clear and robust pathway for elucidating the biological activities of this compound. The initial in vitro screens will serve as a critical decision-making point, guiding further, more detailed mechanistic studies and eventual in vivo validation. The insights gained from the comprehensive evaluation of 1-Methoxy-2-(methylsulfonyl)benzene will not only determine its potential as a drug candidate but also contribute valuable knowledge to the broader field of medicinal chemistry and the structure-activity relationships of substituted benzene compounds.

References

- Comparative Studies of Anti-inflammatory Activity In vivo and In silico Studies of 4-methoxy Benzoin and Benzoin. Der Pharma Chemica.

- Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. (2018).

- The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. (2024).

- In vitro evaluation of a toxic metabolite of sulfadiazine. PubMed.

- Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study.

- Enhancing Antibacterial Activity through Structural Modification by Benzenesulfonylation of Methyl α-D-Glucopyranoside.

- The role of the methoxy group in approved drugs.

- Ortho, meta and para substitution in arom

- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.

- Antibacterial Activities and Molecular Docking of Novel Sulfone Biscompound Containing Bioactive 1,2,3-Triazole Moiety. MDPI.

- An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole deriv

- Application of Methylsulfone in Drug Discovery. PharmaBlock.

- Ortho, Meta and Para Substitution. AK Lectures.

- Evaluation of eight in vitro assays for assessing the cytotoxicity of cigarette smoke condensate.

- SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF BENZENESULPHON AMIDE BASE DERIV

- Aromatic Synthesis (3) - Sulfonyl Blocking Groups. Master Organic Chemistry. (2018).

- In Vivo Anti-Inflammatory Evaluation and In Silico Physicochemical Characterization of Flavanones

- Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. (2024).

- In Vivo Anti-Inflammatory Evaluation and In Silico Physicochemical Characterization of Flavanones from E.

- Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism. PubMed Central.

- Study of the in vitro cytotoxicity testing of medical devices. PubMed Central.

- The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides.

- Electrophilic Aromatic Substitution of Substituted Benzenes. Chemistry LibreTexts. (2019).

- Synthesis, characterization and evaluation of In-Vitro and In-Vivo anti inflammatory activity of novel benzimidazole derivatives. International Journal of Pharmacy and Life Sciences. (2013).

- Cytotoxicity Testing in Biomedicine and Ecotoxicology. Fraunhofer EMFT.

Sources

- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Antibacterial Activities and Molecular Docking of Novel Sulfone Biscompound Containing Bioactive 1,2,3-Triazole Moiety [mdpi.com]

- 6. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 1-Methoxy-2-(methylsulfonyl)benzene

[1][2]

Executive Summary

The precise solubility profile of 1-Methoxy-2-(methylsulfonyl)benzene is a critical quality attribute (CQA) for the development of efficient purification, crystallization, and formulation processes.[1][2] As an ortho-substituted sulfone derivative of anisole, this compound exhibits a unique polarity profile driven by the steric and electronic interaction between the methoxy (-OCH₃) and methylsulfonyl (-SO₂CH₃) groups.[1][2]

This guide provides a comprehensive framework for determining the solubility landscape of this compound, modeling its thermodynamic behavior, and designing self-validating crystallization protocols.[1][2]

Physicochemical Profile & Predicted Solubility Landscape[1][2]

Structural Analysis

The molecule features two key functional groups on the benzene ring:[2][3]

-

Methylsulfonyl Group (-SO₂CH₃): A strong electron-withdrawing group (EWG) that imparts significant polarity and hydrogen bond accepting capability.[1]

-

Methoxy Group (-OCH₃): An electron-donating group (EDG) that increases lipophilicity relative to the sulfone but maintains polar character.[1]

Steric Influence: The ortho positioning creates a "molecular cleft" that may disrupt planar stacking compared to the para isomer (CAS 3517-90-6), potentially lowering the melting point (approx. 88–90 °C) and altering solvation shell formation.[1]

Solubility Prediction Matrix

Based on the "Like Dissolves Like" principle and functional group contribution methods, the expected solubility behavior is categorized below:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | High | Strong dipole-dipole interactions with the sulfone moiety.[1][2] |

| Ketones | Acetone, MEK | High | Favorable carbonyl-sulfone interactions; ideal for cooling crystallization.[1][2] |

| Chlorinated | DCM, Chloroform | Good | High solvation power for aromatic sulfones.[1][2] |

| Alcohols | Methanol, Ethanol, IPA | Moderate | Hydrogen bonding (donor) from solvent to sulfone oxygens; temperature-dependent.[1][2] |

| Esters | Ethyl Acetate | Moderate | Good balance of polarity; standard solvent for recrystallization.[1][2] |

| Non-Polar | n-Hexane, Heptane | Poor | Lack of polar interactions; serves as an effective anti-solvent .[1][2] |

| Aqueous | Water | Very Poor | Hydrophobic aromatic ring dominates; high interfacial tension.[1][2] |

Experimental Protocol: Self-Validating Solubility Determination

To generate high-integrity data suitable for thermodynamic modeling, a dynamic laser monitoring method is recommended over static gravimetric analysis due to its speed and accuracy in detecting the metastable zone width (MSZW).[1]

Workflow Diagram (DOT)

Caption: Dynamic laser monitoring workflow for precise solubility and MSZW determination.

Step-by-Step Methodology

-

Preparation: Accurately weigh 1-Methoxy-2-(methylsulfonyl)benzene (

) and solvent ( -

Setup: Insert a laser transmissivity probe (or turbidity probe) and a calibrated temperature probe (accuracy

K).[1] -

Dissolution (Heating): Heat the mixture at a slow ramp rate (

K/min). Continuous stirring (e.g., 400 rpm) is essential to eliminate concentration gradients.[1] -

Endpoint Detection: Record the temperature (

) where laser transmissivity reaches its maximum plateau (indicating 100% dissolution). -

Recrystallization (Cooling): Cool the solution at the same rate to detect the nucleation temperature (

).[1] The difference ( -

Gravimetric Verification: For critical data points, verify results by evaporating a saturated supernatant at equilibrium temperature and weighing the residue.[1]

Thermodynamic Modeling Framework

Once experimental data (

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.[1]

- : Mole fraction solubility of the solute.[1]

- : Absolute temperature (K).[1][4]

- : Empirical model parameters derived via multivariate regression.

Interpretation:

-

A positive correlation (

) confirms the data's reliability.[1] -

This model accounts for the non-ideal behavior of the solution better than the simple van't Hoff equation.[1]

Thermodynamic Parameters (van't Hoff Analysis)

The dissolution enthalpy (

Expected Outcome:

Application: Crystallization Strategy

Based on the predicted solubility landscape, a Cooling-Antisolvent Combined Crystallization is the most effective purification strategy for 1-Methoxy-2-(methylsulfonyl)benzene.[1][2]

Solvent Selection Logic

Caption: Decision tree for selecting crystallization solvents based on solubility profiles.

Recommended Purification Protocol

-

Dissolution: Dissolve the crude solid in Ethyl Acetate or Ethanol at near-reflux temperature (

°C). -

Filtration: Hot filter to remove insoluble mechanical impurities.[1]

-

Crystallization:

-

Method A (Cooling): Slowly cool to

°C at -

Method B (Anti-solvent): Slowly add n-Heptane to the hot solution until turbidity persists, then cool.

-

-

Isolation: Filter the white crystalline solid and wash with cold n-Heptane.

References

-

Compound Identity: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 137966, Benzene, 1-methoxy-4-(methylsulfonyl)- [Isomer Reference]. Retrieved from [Link][1]

-

Measurement Protocol: Sha, Z., et al. (2021).[1] Solubility and Thermodynamic Analysis of Sulfone Derivatives in Organic Solvents. Journal of Chemical & Engineering Data. (General methodology reference for sulfone solubility).

-

Thermodynamic Modeling: Jouyban, A. (2008).[1] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link][1]

-

Synthesis & Properties: Jereb, M. (2012).[1] Highly atom-economic, catalyst- and solvent-free oxidation of sulfides into sulfones using 30% aqueous H2O2.[1][2][5] Green Chemistry. (Describes synthesis and mp of 2-Methoxyphenyl methyl sulfone). Retrieved from [Link]

An In-Depth Technical Guide to the Stability of 1-Methoxy-2-(methylsulfonyl)benzene

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive analysis of the chemical stability of 1-Methoxy-2-(methylsulfonyl)benzene. Direct experimental stability data for this specific molecule is not extensively published; therefore, this document presents a predictive stability profile derived from first principles of organic chemistry and an analysis of its constituent functional groups: the anisole (methoxybenzene) moiety and the aryl methyl sulfone moiety. Our analysis indicates that the primary stability liability of the molecule is the methoxy group's ether linkage, which is susceptible to cleavage under strong acidic conditions. Conversely, the methylsulfonyl group and the aromatic ring are predicted to be highly robust under most hydrolytic, oxidative, and photolytic conditions. The molecule is expected to exhibit high thermal stability, with degradation likely occurring only at temperatures exceeding 200°C. This guide furnishes detailed protocols for experimentally verifying this predicted profile through forced degradation studies, in accordance with ICH guidelines, and for developing a robust stability-indicating analytical method.

Introduction and Molecular Profile

1-Methoxy-2-(methylsulfonyl)benzene is an aromatic organic compound featuring two key functional groups positioned ortho to each other on a benzene ring. Understanding its stability is critical for its application in research and development, particularly in drug discovery, where molecular integrity during synthesis, purification, formulation, and storage is paramount.

The stability of this molecule is governed by the interplay and individual characteristics of its methoxy and methylsulfonyl substituents.

-

Methoxy Group (-OCH₃): An electron-donating group that activates the aromatic ring towards electrophilic substitution. The ether linkage is a known point of vulnerability, particularly to strong acids.

-

Methylsulfonyl Group (-SO₂CH₃): A strongly electron-withdrawing and sterically bulky group. The sulfone functional group is in a high oxidation state (+6 for sulfur) and is generally considered to be chemically inert and stable.[1]

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 1-Methoxy-2-(methylsulfonyl)benzene | - |

| CAS Number | 13736-79-3 | [2] |

| Molecular Formula | C₈H₁₀O₃S | [3] |

| Molecular Weight | 186.23 g/mol | [3] |

| Appearance | Off-white to light yellow solid | [2] |

| Storage Temp. | Room Temperature | [2] |

Chemical Structure

Caption: Structure of 1-Methoxy-2-(methylsulfonyl)benzene.

Predictive Stability Profile Based on Functional Group Analysis

A molecule's stability is not an abstract property but a direct consequence of its structure. By dissecting 1-Methoxy-2-(methylsulfonyl)benzene into its core components, we can predict its behavior under various chemical stressors.

Primary Liability: The Anisole Moiety and Acid-Catalyzed Ether Cleavage

The C-O bond of an ether is generally stable, but it becomes a significant liability in the presence of strong acids like HBr, HI, or HCl.[4][5] The reaction proceeds via protonation of the ether oxygen, converting it into a good leaving group.

Mechanism Causality:

-

Protonation: The lone pair of electrons on the ether oxygen acts as a Lewis base, accepting a proton from a strong acid. This is the rate-determining step.

-

Leaving Group Formation: The protonation creates an oxonium ion, which is a much better leaving group (as neutral methanol) than the original methoxy anion.

-

Nucleophilic Attack: A nucleophile (e.g., a halide ion from the acid or a water molecule) attacks the adjacent electrophilic carbon atom. In the case of an aryl alkyl ether, the attack occurs exclusively at the alkyl carbon (Sₙ2) because the aryl C-O bond is stronger and Sₙ1/Sₙ2 reactions are disfavored on sp²-hybridized carbons.[4]

The expected degradation products under acidic hydrolytic conditions are 2-(methylsulfonyl)phenol and methanol .

Caption: Mechanism of acid-catalyzed cleavage of the methoxy group.

The Robust Aryl Sulfone Moiety

The methylsulfonyl group is one of the most stable functional groups in organic chemistry.

-

Oxidative Stability: The sulfur atom is in its highest possible oxidation state (+6), making it impervious to further oxidation.

-

Hydrolytic Stability: The C-S bond in aryl sulfones is exceptionally strong and resistant to both acidic and basic hydrolysis.

-

Reductive Stability: While the sulfone group can be removed under specific, potent reductive conditions (e.g., using sodium amalgam or samarium(II) iodide), it is completely stable to common reducing agents and catalytic hydrogenation conditions.[6]

Therefore, under the vast majority of experimental conditions, the methylsulfonyl group will remain intact and can be considered a stable anchor in the molecule.

Behavior Under Forced Degradation Conditions (ICH Q1A(R2))

Forced degradation studies, or stress testing, are essential to identify likely degradation products and establish the intrinsic stability of a molecule.[7][8][9] Based on our analysis, we predict the following outcomes for 1-Methoxy-2-(methylsulfonyl)benzene.

Predicted Stability Profile Summary

| Stress Condition | Predicted Stability | Likely Degradation Product(s) | Primary Mechanism |

| Acidic Hydrolysis | Labile | 2-(methylsulfonyl)phenol | Acid-catalyzed ether cleavage |

| Basic Hydrolysis | Stable | None expected | Aryl ether and sulfone groups are base-resistant |

| Oxidation | Stable | None expected under mild conditions | Sulfone group is inert to oxidation |

| Thermal Stress | Stable | Decomposition >200-250°C | Non-specific bond cleavage (C-S, C-O) |

| Photolysis | Stable | None expected | Aromatic sulfones are generally photostable[10] |

Framework for Experimental Verification

The following protocols are designed as self-validating systems to experimentally confirm the predicted stability profile and develop a method capable of monitoring it.

Overall Workflow for Stability Assessment

Caption: Workflow for experimental stability testing.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products and assess the intrinsic stability of 1-Methoxy-2-(methylsulfonyl)benzene under various stress conditions as mandated by ICH guideline Q1A(R2).[11] The target degradation for each condition is 5-20%.[7]

Materials:

-

1-Methoxy-2-(methylsulfonyl)benzene

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% (w/v)

-

Class A volumetric flasks

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol.

-

Control Sample: Dilute the stock solution with a 50:50 mixture of water and acetonitrile to a final concentration of 0.1 mg/mL. This is the time-zero (T₀) control.

-

Stress Conditions: For each condition below, place 1 mL of the stock solution into a vial.

-

Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Heat at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours. If no degradation is observed, repeat with 1 M HCl. Neutralize samples with an equivalent amount of NaOH before analysis.

-

Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Heat at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours. If no degradation is observed, repeat with 1 M NaOH. Neutralize samples with an equivalent amount of HCl before analysis.

-

Oxidative Degradation: Add 1 mL of 3% H₂O₂. Keep at room temperature. Withdraw aliquots at 6, 12, and 24 hours.

-

Thermal Degradation (Solid): Place a small amount of solid compound in an oven at 80°C for 48 hours. Prepare a 0.1 mg/mL solution for analysis.

-

Photostability: Expose a 0.1 mg/mL solution (in quartz cuvette) and solid powder to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B). A dark control should be run in parallel.

-

-

Sample Analysis: Analyze all samples by the stability-indicating HPLC method described below.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a high-performance liquid chromatography (HPLC) method that can separate the parent compound, 1-Methoxy-2-(methylsulfonyl)benzene, from all potential degradation products generated during the forced degradation study.

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and photodiode array (PDA) detector.

-

Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient Elution:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-18.1 min: 90% to 10% B

-

18.1-22 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection: PDA detector, monitor at 230 nm and 270 nm. Collect spectra from 200-400 nm.

Method Validation Causality:

-

Specificity: Inject all stressed samples. The method is considered "stability-indicating" if the parent peak is resolved from all degradation product peaks and any excipient peaks (if in formulation).

-

Peak Purity: Use the PDA detector software to perform peak purity analysis on the parent peak in all stressed samples. A pure peak confirms that no degradant is co-eluting.

-

Mass Balance: The sum of the parent compound assay and the assays of all degradation products should be close to 100% of the initial concentration, demonstrating that all significant degradants are being detected.

Conclusions and Recommendations

The structural features of 1-Methoxy-2-(methylsulfonyl)benzene strongly suggest a well-defined stability profile. The molecule is predicted to be robust under basic, oxidative, and photolytic conditions. The primary degradation pathway is the acid-catalyzed cleavage of the methoxy ether bond. Thermal stability is expected to be high.

Recommendations for Handling and Storage:

-

Avoid Strong Acids: To prevent degradation, contact with strong acidic media should be strictly avoided during reactions, workups, and formulation.

-

pH Control: Maintain solutions at a pH between 5 and 9 for maximum stability.

-

Storage: Store the compound at room temperature in well-sealed containers, protected from acidic vapors. No special precautions against light are predicted to be necessary, but this should be confirmed experimentally.

This guide provides a robust, scientifically-grounded framework for understanding and managing the stability of 1-Methoxy-2-(methylsulfonyl)benzene. The provided protocols offer a clear path for researchers to validate these predictions and ensure the quality and integrity of their work.

References

-

PubChem. Benzene, 1-methoxy-4-(methylsulfonyl)-. National Center for Biotechnology Information. [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

- Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(4).

-

Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

-

Royal Society of Chemistry. (2022). Metal- and photocatalytic approaches for C–S bond functionalization of sulfones. [Link]

-

NIH National Library of Medicine. (2020). Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. [Link]

-

Wikipedia. Reductive desulfonylation. [Link]

-

ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

Sources

- 1. Beyond classical sulfone chemistry: metal- and photocatalytic approaches for C–S bond functionalization of sulfones - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00535E [pubs.rsc.org]

- 2. 1-Methoxy-2-(Methylsulfonyl)benzene | 13736-79-3 [chemicalbook.com]

- 3. Benzene, 1-methoxy-4-(methylsulfonyl)- | C8H10O3S | CID 137966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Reductive desulfonylation - Wikipedia [en.wikipedia.org]

- 7. resolvemass.ca [resolvemass.ca]

- 8. scispace.com [scispace.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State - PMC [pmc.ncbi.nlm.nih.gov]

- 11. database.ich.org [database.ich.org]

Spectroscopic Characterization of 1-Methoxy-2-(methylsulfonyl)benzene: A Comprehensive Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-Methoxy-2-(methylsulfonyl)benzene, a compound of interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causal relationships behind experimental choices and data interpretation are emphasized to provide field-proven insights.

Introduction

1-Methoxy-2-(methylsulfonyl)benzene (CAS No. 13736-79-3) is an aromatic sulfone containing a methoxy group ortho to a methylsulfonyl group. The electronic interplay between the electron-donating methoxy group and the electron-withdrawing sulfonyl group makes this molecule an interesting scaffold for further chemical modifications and a valuable building block in the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity. This guide will delve into the key spectroscopic features of this compound, providing a detailed interpretation of its NMR, IR, and mass spectra.

The synthesis of 1-Methoxy-2-(methylsulfonyl)benzene can be achieved through methods such as the decarboxylative etherification of aromatic carboxylic acids.[1][2]

Molecular Structure and Spectroscopic Correlation

The structural features of 1-Methoxy-2-(methylsulfonyl)benzene directly influence its spectroscopic signatures. The following diagram illustrates the molecule's structure and the numbering of the carbon and hydrogen atoms, which will be referenced throughout the spectroscopic analysis.

Figure 2: Proposed key fragmentation pathways for 1-Methoxy-2-(methylsulfonyl)benzene in EI-MS.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and comprehensive approach for the structural elucidation and characterization of 1-Methoxy-2-(methylsulfonyl)benzene. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the connectivity of the atoms. The IR spectrum provides definitive evidence for the presence of the key functional groups, particularly the sulfone and aryl ether moieties. Finally, mass spectrometry confirms the molecular weight and provides insights into the fragmentation patterns, further corroborating the proposed structure. The data and interpretations presented in this guide serve as a valuable resource for scientists working with this compound, ensuring its accurate identification and facilitating its use in further research and development.

References

-

Bhadra, S., Dzik, W. I., & Goossen, L. J. (2012). Decarboxylative Etherification of Aromatic Carboxylic Acids. Journal of the American Chemical Society, 134(24), 9938–9941. [Link]

-